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yopH protein, Yersinia - 123781-29-3

yopH protein, Yersinia

Catalog Number: EVT-1511096
CAS Number: 123781-29-3
Molecular Formula: C11H11BrO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of YopH occurs within the bacterial cytoplasm and is subsequently translocated into host cells through a Type III secretion system (T3SS). This system enables the direct injection of effector proteins like YopH into the cytosol of eukaryotic cells. The synthesis process can be summarized as follows:

  1. Gene Expression: The yopH gene is expressed under specific environmental conditions that mimic host interactions.
  2. Protein Translation: Ribosomes translate the yopH mRNA into the YopH protein.
  3. Translocation: The YopH protein is then transported through the T3SS, which forms a needle-like structure that penetrates host cell membranes.

Technical details regarding the regulation of yopH expression indicate that it is tightly controlled by environmental signals, including temperature and calcium concentration, which are critical for bacterial virulence.

Molecular Structure Analysis

Structure and Data

YopH exhibits a typical structure for protein tyrosine phosphatases, featuring a catalytic domain that facilitates its enzymatic activity. The crystal structure of YopH reveals:

Data from structural studies indicate that YopH's active site configuration allows it to effectively interact with various host proteins, leading to their dephosphorylation and subsequent impairment of cellular signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

YopH catalyzes the hydrolysis of phosphate groups from tyrosine residues in target proteins. This reaction can be summarized as follows:

Protein tyrosine phosphate+H2OProtein tyrosine+Pi\text{Protein tyrosine phosphate}+\text{H}_2\text{O}\rightarrow \text{Protein tyrosine}+\text{Pi}

In this reaction:

  • Substrate: The phosphorylated tyrosine-containing protein.
  • Products: Dephosphorylated protein and inorganic phosphate.

YopH specifically targets proteins involved in immune signaling, such as focal adhesion kinase (FAK) and Cas family proteins, effectively disrupting normal cellular responses to infection.

Mechanism of Action

Process and Data

The mechanism by which YopH exerts its effects involves several steps:

  1. Injection into Host Cells: During infection, Yersinia bacteria inject YopH into host cells via T3SS.
  2. Target Recognition: Once inside, YopH recognizes and binds to specific phosphorylated tyrosine residues on target proteins.
  3. Dephosphorylation: The active site of YopH catalyzes the removal of phosphate groups from these proteins, leading to altered signaling pathways.

This process results in impaired immune responses, particularly affecting neutrophil function and cytokine production, thereby facilitating bacterial survival within the host.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

YopH has several notable physical and chemical properties:

  • Molecular Weight: Approximately 50 kDa.
  • Isoelectric Point: Approximately 6.0, indicating its behavior in different pH environments.
  • Stability: YopH remains stable across a range of temperatures but is sensitive to extreme pH levels.

The enzymatic activity of YopH is optimal at physiological pH (around 7.4), making it effective within the host environment.

Applications

Scientific Uses

Research on YopH has significant implications for understanding bacterial pathogenesis and developing therapeutic strategies against infections caused by Yersinia species. Specific applications include:

  • Vaccine Development: Insights into YopH's mechanisms can inform vaccine design aimed at eliciting protective immune responses.
  • Drug Targeting: Small molecules that inhibit YopH activity could serve as potential therapeutics to enhance host immune responses during infection.
  • Biological Research: Studies on YopH contribute to broader knowledge regarding signal transduction pathways in eukaryotic cells, particularly those involved in immune responses.
Structural Biology of YopH Protein

Crystal Structure Analysis of YopH Catalytic Domain

The catalytic domain of YopH (residues 162–468) adopts a conserved PTPase fold characterized by a central parallel β-sheet flanked by α-helices. Key features include:

  • P-loop (Phosphate-binding loop): Contains the signature motif HCXXGXXR(S/T), with Cys403 as the catalytic nucleophile and Arg409 stabilizing the transition state [1] [7].
  • Allosteric sites: A secondary substrate-binding site (helix α4, residues 384–392) cooperates with the catalytic P-loop for substrate recognition [2].
  • Conformational states: Crystal structures (e.g., PDB 1YPT, 1YTS) capture "open" (ligand-free) and "closed" (ligand-bound) states of the WPD loop (residues 354–364) [2] [3].

Table 1: Key YopH Crystal Structures

PDB IDLigand/StateResolution (Å)Key Features
1YPTApo (open)1.80WPD loop disordered, catalytic site accessible
1PA9pNCS inhibitor (closed)2.00WPD loop closed, H-bond network with inhibitor
1LYVPhosphate anion1.65Catalytic Cys403 phosphorylated, WPD loop closed
1YTSVanadate transition-state analog1.80Trigonal bipyramidal coordination at P-loop

Conformational Dynamics of the WPD Loop in Substrate Binding

The WPD loop (Trp354-Pro355-Asp356) is a mobile element critical for catalysis:

  • Dynamics in apo-YopH: Molecular dynamics (MD) simulations show the loop fluctuates between open/closed states every ~4 ns. Loop mobility is facilitated by residues like Pro355, which lacks rigidifying prolines found in eukaryotic PTPases (e.g., PTP1B) [2] [9].
  • Ligand-induced closure: Substrate/inhibitor binding reduces WPD loop flexibility by >90%. Closure brings Asp356 (general acid) within 4 Å of the scissile P-O bond, enabling proton transfer [2] [7].
  • Role of secondary sites: Helix α4 (residues 384–392) stabilizes the closed conformation via hydrophobic interactions. Loop L4 (residues 323–327) exhibits correlated motion with the WPD loop, extending its open conformation [2].
  • Impact of mutations: C403S mutation alters WPD loop dynamics, reducing catalytic efficiency by disrupting the thiophosphate intermediate formation [2] [7].

Table 2: WPD Loop Dynamics and Functional Impact

Residue/RegionRole in DynamicsFunctional Consequence
Asp356Catalytic acid in closed stateProtonates substrate leaving group
Pro355Hinge residue for loop flexibilityEnables rapid open/closed transitions
Helix α4Stabilizes closed state via hydrophobic packingCouples substrate binding to loop closure
C403S MutationAlters hydrogen-bonding networkReduces kcat by >100-fold

Active Site Architecture and Ligand Interactions

The YopH active site combines conserved PTPase motifs with unique bacterial adaptations:

  • p-Nitrocatechol sulfate (pNCS) complex: The inhibitor binds with Ki = 25 μM and 13–60-fold selectivity over mammalian PTPases. Key interactions include:
  • Sulfuryl moiety: Coordinates with P-loop residues (Cys403, Arg404, Ala402).
  • Nitrocatechol ring: Forms H-bonds via nitro group (Gln357, Arg404) and hydroxyl groups (Asp356, Glu290, Wat185) [1] [3].
  • Water-mediated network: Wat185 bridges the ortho-hydroxyl of pNCS to Asp356, Glu290, and Arg404, enhancing binding affinity and selectivity [1] [6].
  • Electrostatic potential: A positively charged pocket (Arg404, Arg409) attracts phosphotyrosine substrates [3] [7].

Table 3: Key Active Site Interactions with pNCS

pNCS GroupInteracting ResiduesInteraction Type
SulfurylCys403, Arg404, Ala402Ionic/H-bond
Nitro groupGln357, Arg404H-bond
Ortho-hydroxylAsp356, Glu290, Arg404, Wat185H-bond network
Phenyl ringHydrophobic pocket (Tyr324, Phe382)Van der Waals

Role of Conserved Residues in Catalytic Activity

Mutagenesis and kinetic analyses reveal mechanistic roles:

  • Asp356: Acts as a general acid protonating the substrate leaving group. D356A mutation reduces kcat by 106-fold by impairing the first catalytic step [1] [7].
  • Gln357: Stabilizes the catalytic water via H-bonds to Gln446. Q357A mutation increases loop mobility but reduces activity by disrupting the hydrolysis step [7].
  • Arg404: Positions the substrate and neutralizes charge in the transition state. R404A abolishes activity by disrupting pNCS nitro group coordination [1] [3].
  • Cys403: Forms a transient thiophosphate intermediate. Mutation to serine slows hydrolysis 1000-fold [2] [6].

Table 4: Functional Impact of Active Site Mutations

MutantKm (μM)kcat (s-1)Catalytic Defect
Wild-Type15 ± 21200 ± 100Reference activity
D356A180 ± 300.0012 ± 0.0001Loss of general acid catalysis
Q357A22 ± 385 ± 10Impaired water activation
R404AND*UndetectableDisrupted substrate positioning
C403S10 ± 11.2 ± 0.2Blocked thiophosphate intermediate

*ND: Not determined due to loss of activity

Comparative Structural Analysis with Eukaryotic PTPases

YopH’s structural adaptations explain its hyperactivity versus human PTPases:

  • WPD loop sequence: YopH (WPDQTAVSSE) lacks prolines present in PTP1B (WPDFGVPESP), enhancing flexibility and closure rate (4 ns vs. >20 ns in PTP1B) [2] [9].
  • Active site pocket: Deeper and more hydrophobic in YopH, accommodating diverse phosphopeptides. Gln357 replaces Phe182 (PTP1B), enabling additional H-bonds [3] [7].
  • Chimera studies: Transplanting YopH’s WPD loop into PTP1B reduces activity by 10-fold. Restoring PTP1B residues (e.g., Pro188, Gly189) gradually rescues function, confirming sequence-dependent loop dynamics [5] [9].
  • Electrostatic differences: YopH has a higher positive potential near the active site, enhancing phosphoanion binding [6] [7].

Properties

CAS Number

123781-29-3

Product Name

yopH protein, Yersinia

Molecular Formula

C11H11BrO3

Synonyms

yopH protein, Yersinia

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